molecular formula C17H14O2 B14657860 alpha-Methyl-3-phenanthreneacetic acid CAS No. 40453-15-4

alpha-Methyl-3-phenanthreneacetic acid

Cat. No.: B14657860
CAS No.: 40453-15-4
M. Wt: 250.29 g/mol
InChI Key: BQGDBXHKMJKCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Methyl-3-phenanthreneacetic acid: is an organic compound that belongs to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-3-phenanthreneacetic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of phenanthrene, followed by subsequent modifications to introduce the methyl and acetic acid groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Alpha-Methyl-3-phenanthreneacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Alpha-Methyl-3-phenanthreneacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Methyl-3-phenanthreneacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Alpha-Methyl-3-phenanthreneacetic acid is unique due to the presence of the methyl and acetic acid groups, which confer distinct chemical and biological properties.

Properties

CAS No.

40453-15-4

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-phenanthren-3-ylpropanoic acid

InChI

InChI=1S/C17H14O2/c1-11(17(18)19)14-9-8-13-7-6-12-4-2-3-5-15(12)16(13)10-14/h2-11H,1H3,(H,18,19)

InChI Key

BQGDBXHKMJKCKX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=CC3=CC=CC=C32)C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.